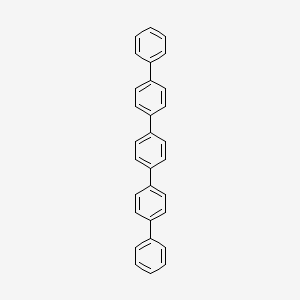

p-Quinquephenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCUOJTVNIHQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184751 | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-05-0 | |

| Record name | p-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of p-Quinquephenyl via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-quinquephenyl, a significant oligo(p-phenylene), through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is pivotal for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This document details the reaction conditions, presents a specific experimental protocol, and visualizes the process workflow and the fundamental interactions of the key components.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][2][3]

The catalytic cycle of the Suzuki coupling reaction proceeds through three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Synthesis of this compound: Reaction Conditions and Protocol

The synthesis of this compound can be efficiently achieved by the Suzuki coupling of a central terphenyl unit with two phenylboronic acid molecules. A notable example is the coupling of 4,4''-dibromo-p-terphenyl with phenylboronic acid. The following table summarizes the reaction conditions from a solid-state synthesis approach, which offers advantages in terms of solvent reduction and simplified purification.

| Parameter | Condition |

| Aryl Halide | 4,4''-Dibromo-p-terphenyl |

| Organoboron Reagent | Phenylboronic acid |

| Catalyst | Poly(4VP-co-4tBS)-Pd |

| Base | Anhydrous K₃PO₄ |

| Solvent | Water (in catalytic amount) |

| Temperature | 80-95 °C |

| Molar Ratio (Aryl Halide:Boronic Acid:Base) | 1.0 : 1.5 (per Br) : 3.0 |

| Catalyst Loading | 0.36 mol% |

Table 1: Reaction Conditions for the Solid-State Suzuki-Miyaura Synthesis of this compound.[4]

Detailed Experimental Protocol

This protocol is adapted from the general method for solid-state Suzuki-Miyaura reactions described by Deng, et al. (2022).[4]

Materials:

-

4,4''-Dibromo-p-terphenyl (1.0 mol equiv)

-

Phenylboronic acid (1.5 mol equiv per bromine atom)

-

Anhydrous Potassium Phosphate (K₃PO₄) (3.0 mol equiv)

-

Poly(4VP-co-4tBS)-Pd catalyst (0.36 mol%)

-

Deionized Water

-

Glass beads (2 mm diameter)

-

Ethyl acetate (for extraction)

-

4-mL screw-cap vial

Procedure:

-

To a 4-mL screw-cap vial, add glass beads (1.0 g).

-

Add 4,4''-dibromo-p-terphenyl (0.50 mmol, 1.0 mol equiv), phenylboronic acid (1.5 mmol, 1.5 mol equiv per Br), anhydrous K₃PO₄ (1.5 mmol, 3.0 mol equiv), and the poly(4VP-co-4tBS)-Pd catalyst (0.0018 mmol, 0.36 mol%).

-

Vortex the vial for 1 minute to homogenize the solid mixture.

-

Add deionized water (90 µL, 10 equiv) to the mixture and vortex for an additional minute.

-

Place the vial in a heating block preheated to 80-95 °C.

-

Allow the reaction to proceed for 24 hours.

-

After cooling to room temperature, extract the product from the solid mixture using ethyl acetate.

-

The catalyst can be recovered from the reaction mixture after product extraction for potential reuse.

-

The crude product can be further purified by standard techniques such as recrystallization or column chromatography.

Visualizing the Suzuki Coupling Process

To better understand the experimental and conceptual frameworks of the Suzuki coupling for this compound synthesis, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound via solid-state Suzuki coupling.

Caption: Logical relationship of key components in the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and adaptable method for the synthesis of this compound and other oligo(p-phenylene)s. The presented solid-state protocol highlights a more environmentally benign approach by minimizing solvent use. For researchers and professionals in drug development and materials science, a thorough understanding of the reaction conditions and procedural nuances is crucial for the successful synthesis of these and other complex molecular architectures. The versatility of the Suzuki coupling continues to drive innovation in the creation of novel compounds with significant potential in various scientific fields.

References

The Engine of Innovation: A Technical Guide to Palladium-Catalyzed p-Quinquephenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon bonds. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and comparative analysis of the primary palladium-catalyzed methods for the synthesis of p-quinquephenyl, a representative oligo(p-phenylene) with significant applications in organic electronics and as a structural motif in medicinal chemistry.

Core Mechanisms: The Catalytic Cycles of Polyphenyl Synthesis

The construction of this compound via palladium catalysis predominantly relies on three named reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. While all three achieve the same fundamental transformation—the formation of a new C-C bond between aryl groups—they differ in the nature of the organometallic nucleophile, which in turn influences reaction conditions, functional group tolerance, and overall efficiency. The catalytic cycles for these reactions share a common three-step pathway: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryls and oligoarenes due to its mild reaction conditions, the use of relatively stable and non-toxic organoboron reagents, and its broad functional group tolerance. The synthesis of this compound can be envisioned through the iterative coupling of smaller phenyl units or the direct coupling of a terphenyl derivative with a phenylboronic acid.

The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 4,4''-dibromo-p-terphenyl) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, where the two organic groups on the palladium complex couple to form the desired C-C bond, regenerating the palladium(0) catalyst.

Unveiling the Structure of p-Quinquephenyl: A Technical Guide to X-ray Diffraction Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure Analysis of p-Quinquephenyl using X-ray Diffraction.

This technical guide provides a comprehensive overview of the experimental procedures and data analysis involved in determining the crystal structure of this compound (p-5P), a molecule of significant interest in organic electronics and materials science. This document details the synthesis of p-5P, methods for single crystal growth, and a thorough protocol for X-ray diffraction (XRD) analysis, presenting key crystallographic data in a clear and comparative format.

Synthesis of this compound

The synthesis of this compound can be achieved through various coupling reactions. A reliable and well-documented method involves a multi-step synthesis starting from 4-bromobenzaldehyde, leading to the formation of E,E-1,4-bis(4-bromophenyl)-1,3-butadiene, which then undergoes further reactions to yield the final this compound product[1][2]. Common synthetic strategies include Suzuki, Yamamoto, and Negishi coupling reactions[3][4][5][6][7][8][9][10].

A generalized synthetic workflow is outlined below:

Figure 1: Synthetic pathway for this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Two primary methods have been effectively employed for the growth of this compound crystals: slow cooling of a saturated solution and physical vapor transport (PVT).

Solution Growth Method

This technique relies on the slow crystallization of p-5P from a supersaturated solution.

Experimental Protocol:

-

Solvent Selection: Chlorobenzene is a suitable solvent for this method[11].

-

Preparation of Saturated Solution: A saturated solution of this compound in chlorobenzene is prepared by heating.

-

Slow Cooling: The hot, saturated solution is allowed to cool down to room temperature very slowly over an extended period. High-quality crystals have been reportedly grown over a period of 32 days[11].

-

Crystal Harvesting: Once formed, the crystals are carefully harvested from the solution.

Physical Vapor Transport (PVT) Method

The PVT method involves the sublimation of the material in a vacuum-sealed tube with a temperature gradient, leading to the growth of crystals in the cooler region.

Experimental Protocol:

-

Sample Preparation: A purified sample of this compound powder is placed at one end of a sealed ampoule.

-

Temperature Gradient: The ampoule is placed in a furnace with a defined temperature gradient. The end with the powder (source) is heated to a higher temperature to induce sublimation, while the other end (growth zone) is maintained at a lower temperature.

-

Crystal Growth: The gaseous this compound molecules travel to the cooler end of the ampoule and deposit, forming single crystals over time. This process is typically carried out over several days[11].

X-ray Diffraction Analysis

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal[12][13]. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

Experimental Workflow

The general workflow for the X-ray diffraction analysis of this compound crystals is depicted in the following diagram:

Figure 2: Workflow for X-ray crystal structure analysis.

Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. For this compound, data has been collected using instruments such as a CAD4 diffractometer[11]. Data is typically collected at both room temperature (e.g., 293 K or 295 K) and low temperature (e.g., 85 K or 110 K) to study temperature-dependent structural changes.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors and to reduce the data to a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, most accurate crystal structure.

Crystal Structure Data of this compound

The crystal structure of this compound has been determined at both room and low temperatures, revealing interesting conformational and packing characteristics. At room temperature, the molecule is largely planar and packs in a herringbone arrangement. At low temperatures, a phase transition occurs, leading to a different crystal system and a non-planar molecular conformation.

Unit Cell Parameters

The unit cell parameters for this compound at different temperatures are summarized in the table below.

| Parameter | Room Temperature (295 K) | Low Temperature (110 K) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 22.056 | ~22 |

| b (Å) | 5.581 | ~11.16 |

| c (Å) | 8.070 | ~16.14 |

| α (°) | 90 | - |

| β (°) | 97.91 | - |

| γ (°) | 90 | - |

| Volume (ų) | 982.5 | - |

| Z | 2 | - |

Data sourced from multiple references, slight variations may exist. At 110 K, the b and c parameters are approximately doubled compared to the room temperature cell[11]. A detailed study at 85K also confirmed the triclinic P-1 space group[11].

Molecular and Crystal Packing Characteristics

| Feature | Room Temperature | Low Temperature (85 K) |

| Molecular Conformation | Planar | Non-planar, twisted phenyl rings |

| Crystal Packing | Herringbone | - |

| Number of independent C atoms | 15 | 120 |

The planarity at room temperature facilitates strong π-π interactions, while the twisted conformation at low temperatures suggests a change in the intermolecular forces governing the crystal packing[11].

Conclusion

This guide has provided a detailed technical overview of the synthesis, crystal growth, and X-ray diffraction analysis of this compound. The presented protocols and data serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development. The distinct crystal structures of this compound at different temperatures highlight the importance of temperature-dependent studies in understanding the structure-property relationships of organic semiconductor materials. The provided workflows and data tables offer a solid foundation for further research and application of this compound and related oligo(p-phenylene)s.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | C30H22 | CID 137813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to Single Crystal X-ray Diffraction Analysis of p-Quinquephenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the software, experimental protocols, and data analysis involved in the single crystal X-ray diffraction (SCXRD) of p-Quinquephenyl. This oligo(p-phenylene) is of significant interest in materials science and serves as a model compound for understanding the structural properties of more complex organic semiconductor materials.

Introduction to Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and crystallographic unit cell parameters. This information is crucial for understanding the structure-property relationships of crystalline materials like this compound.

Experimental and Computational Workflow

The process of determining the crystal structure of this compound via SCXRD involves several key stages, from crystal growth to structure refinement and validation. The overall workflow is depicted in the diagram below.

Caption: Workflow for single crystal X-ray diffraction analysis.

Experimental Protocol

A representative experimental protocol for the single crystal X-ray diffraction analysis of this compound is detailed below.

Crystal Growth

High-quality single crystals of this compound can be grown by slow cooling of a hot chlorobenzene solution.[1] Another method that has been successfully employed is physical vapor transport.[1]

Crystal Selection and Mounting

A suitable single crystal of this compound is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. The selected crystal is then mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent ice formation during low-temperature data collection.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a microfocus X-ray source and a sensitive detector. Data for this compound has been collected at both room temperature (293 K) and low temperature (85 K) to study the effects of thermal motion.[1]

Instrumentation:

-

Diffractometer: Bruker D8 VENTURE or similar.[2]

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

-

Detector: Photon-counting detector (e.g., PHOTON II).

-

Software for Data Collection: The APEX software suite from Bruker is commonly used for instrument control and data acquisition.[2]

The data collection strategy typically involves a series of omega and phi scans to cover a significant portion of the reciprocal space.

Data Processing and Structure Analysis Software

A variety of software packages are available for processing the raw diffraction data and solving and refining the crystal structure. These range from commercial packages to freely available academic software.

Data Reduction and Integration

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. Absorption corrections are also applied.

-

Software: The data reduction is often performed using the instrument manufacturer's software, such as SAINT (Bruker). SADABS (Bruker) can be used for absorption correction.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods and then refined using a full-matrix least-squares approach.

-

SHELX: This is a widely used and powerful suite of programs for structure solution (SHELXT or SHELXS) and refinement (SHELXL).[3][4]

-

Olex2: A popular graphical user interface that integrates with SHELX and provides a user-friendly platform for structure solution, refinement, and visualization.[3]

-

CRYSTALS: A comprehensive software package for single crystal X-ray structure refinement and analysis.[5]

The logical flow for structure solution and refinement is outlined below.

Caption: Logical flow of structure solution and refinement.

Structure Validation and Visualization

Once the structure is refined, it is essential to validate the model to ensure its quality and chemical reasonableness.

-

PLATON: A multipurpose crystallographic tool that is widely used for structure validation.[5][6]

-

Mercury: A powerful tool for 3D visualization of crystal structures, as well as for analyzing intermolecular interactions.[6]

-

enCIFer: Used for editing and validating Crystallographic Information Files (CIFs) for publication.[6]

Crystallographic Data for this compound

The following tables summarize the crystallographic data for this compound at 293 K and 85 K, as reported in the literature.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | 293 K | 85 K |

| Empirical formula | C₃₀H₂₂ | C₃₀H₂₂ |

| Formula weight | 382.48 | 382.48 |

| Temperature (K) | 293(2) | 85(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal system | Monoclinic | Triclinic |

| Space group | P2₁/c | P-1 |

| Unit cell dimensions | ||

| a (Å) | 8.091(5) | 15.861(5) |

| b (Å) | 5.568(5) | 11.023(5) |

| c (Å) | 22.108(5) | 21.964(5) |

| α (°) | 90 | 90.03(3) |

| β (°) | 98.11(3) | 98.28(3) |

| γ (°) | 90 | 90.01(3) |

| Volume (ų) | 986.5(13) | 3799(3) |

| Z | 2 | 8 |

| Density (calculated, g/cm³) | 1.287 | 1.338 |

| Absorption coefficient (mm⁻¹) | 0.071 | 0.074 |

| F(000) | 404 | 1616 |

| Data collection and refinement | ||

| Reflections collected | 5250 | 46587 |

| Independent reflections | 1735 | 13328 |

| R(int) | 0.0454 | 0.0544 |

| Goodness-of-fit on F² | 1.050 | 1.033 |

| Final R indices [I>2σ(I)] | R₁ = 0.0416, wR₂ = 0.1098 | R₁ = 0.0461, wR₂ = 0.1068 |

| R indices (all data) | R₁ = 0.0617, wR₂ = 0.1206 | R₁ = 0.0758, wR₂ = 0.1171 |

| Largest diff. peak and hole (e.Å⁻³) | 0.199 and -0.198 | 0.288 and -0.298 |

Data sourced from a study by Kubicki et al. and presented here for illustrative purposes.[1]

Conclusion

The single crystal X-ray diffraction analysis of this compound provides invaluable insights into its solid-state structure. The choice of software for data collection, processing, and refinement plays a critical role in obtaining a high-quality structural model. The workflow and data presented in this guide offer a comprehensive overview for researchers and scientists working with this and related organic materials. The use of established software packages like SHELX, Olex2, and PLATON ensures robust and reliable structure determination.

References

- 1. mdpi.com [mdpi.com]

- 2. SC-XRD Software | Bruker [bruker.com]

- 3. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 6. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

Technical Guide: Photoluminescence Quantum Yield (PLQY) Measurement of p-Quinquephenyl in Solution

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and a detailed protocol for measuring the photoluminescence quantum yield (PLQY) of p-Quinquephenyl in a solution phase. It is designed to assist researchers in obtaining accurate and reproducible data for this important photophysical parameter.

Introduction to Photoluminescence Quantum Yield

The photoluminescence quantum yield (ΦPL or PLQY) is a fundamental metric that quantifies the efficiency of a substance's photoluminescence process.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the material.[3][4] A high PLQY is crucial for applications requiring efficient light emission, such as in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.[4][5] this compound, an oligophenylene, is a molecule of interest due to its rigid structure and potential as a blue-emitting material. Accurate determination of its PLQY is essential for evaluating its performance and suitability for various optoelectronic applications.

There are two primary methods for measuring PLQY: the absolute method and the relative (or comparative) method.[1][4] The absolute method, which typically requires an integrating sphere, directly measures the ratio of emitted to absorbed photons.[1][6] The relative method, which is more common and accessible, compares the fluorescence of the sample to a well-characterized standard of known PLQY.[3][4] This guide will focus on the widely used relative method.

Photophysical Data of this compound

The following table summarizes the reported photophysical properties of this compound in solution from available literature.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 312 nm | Dimethylformamide | [7] |

| Molar Extinction Coefficient (ε) | 62,500 M-1cm-1 | Dimethylformamide | [7] |

| Fluorescence Quantum Yield (ΦPL) | 0.89 | Cyclohexane | [7] |

Note: Photophysical properties such as absorption and emission maxima can be highly solvent-dependent.

Core Principles of Relative PLQY Measurement

The relative PLQY method relies on the principle that for an optically dilute solution (Absorbance < 0.1), the measured fluorescence intensity is directly proportional to the number of absorbed photons.[3] By comparing the integrated fluorescence intensity and the absorbance of an unknown sample to a reference standard with a known quantum yield (Φstd), the quantum yield of the sample (Φs) can be calculated.

The governing equation is as follows:

Φs = Φstd * (Is / Istd) * (Astd / As) * (ns2 / nstd2)

Where:

-

Φ is the photoluminescence quantum yield.

-

I is the integrated area under the corrected emission spectrum.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts s and std refer to the sample and the standard, respectively.

Detailed Experimental Protocol

This protocol outlines the steps for determining the PLQY of this compound in cyclohexane using p-Quaterphenyl as a reference standard, which also has a high quantum yield in the same solvent.[8]

4.1. Materials and Instruments

-

Sample: this compound (CAS: 3073-05-0)

-

Standard: p-Quaterphenyl (CAS: 135-70-6), ΦPL = 0.89 in cyclohexane.[8]

-

Solvent: Spectroscopic grade cyclohexane (n = 1.426)

-

Instruments:

-

UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer with a xenon arc lamp source.[3]

-

-

Labware: 1 cm pathlength quartz cuvettes, Class A volumetric flasks, and micropipettes.

4.2. Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and p-Quaterphenyl in cyclohexane at a concentration of approximately 10-4 M. Ensure complete dissolution.

-

Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1, ideally between 0.02 and 0.05, to minimize inner-filter effects.[3][8]

4.3. Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the UV-Vis absorption spectrum for each working solution of this compound and p-Quaterphenyl from 250 nm to 450 nm.

-

Use the same cuvette for the blank (cyclohexane), standard, and sample solutions to maintain consistency.[3]

-

Determine the absorbance value (A) at the selected excitation wavelength (e.g., 310 nm). Ensure the absorbance is within the linear range (< 0.1).

-

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 310 nm). Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

Record the corrected emission spectrum of the this compound solution. The typical emission range for this compound is approximately 330 nm to 500 nm.

-

Without changing any instrument settings, replace the sample cuvette with the cuvette containing the p-Quaterphenyl standard solution and record its corrected emission spectrum.

-

Finally, record the emission spectrum of the pure solvent (blank) under the same conditions to account for any background signal or Raman scattering.

-

4.4. Data Processing and Calculation

-

Integrate Emission Spectra: Subtract the blank spectrum from both the sample and standard emission spectra. Calculate the integrated fluorescence intensity (I) by finding the area under each corrected emission curve.

-

Calculate PLQY: Use the equation from Section 3 to calculate the PLQY of this compound. Since the same solvent is used for both sample and standard, the refractive index term (ns2 / nstd2) cancels out and can be omitted.

Conclusion

The accurate measurement of the photoluminescence quantum yield is a critical step in the characterization of fluorescent materials like this compound. The relative method, when performed with careful attention to experimental details such as solution concentration, instrument calibration, and selection of an appropriate standard, provides a reliable and accessible means of determining this key parameter. Following the detailed protocol in this guide will enable researchers to generate high-quality, reproducible PLQY data, facilitating the advancement of materials science and drug development.

References

- 1. ossila.com [ossila.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 4. azom.com [azom.com]

- 5. BAM - Papers of the month - Fluorescence quantum yield standards for the UV/Visible/NIR spectral range [bam.de]

- 6. benchchem.com [benchchem.com]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. omlc.org [omlc.org]

An In-depth Technical Guide to Determining the Photoluminescence Lifetime of p-Quinquephenyl and its Derivatives

This guide provides a detailed overview of the experimental determination of the photoluminescence (fluorescence) lifetime of p-quinquephenyl derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the photophysical properties of aromatic compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of experimental workflows and underlying photophysical principles.

Quantitative Photoluminescence Data

The photoluminescence lifetime of this compound derivatives is influenced by the solvent environment. The following table summarizes the fluorescence lifetime (mean decay time), quantum yield, and emission anisotropy for two derivatives: 2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI) and 3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI) in various solvents at 295 K.[1] A high quantum yield is generally accompanied by a short lifetime, not exceeding 1 nanosecond.[1]

| Compound | Solvent | Anisotropy (r) | Mean Decay Time (τ) (ns) | Quantum Yield (Yp) |

| TMI | Dioxane | 0.283 | 0.88 | 0.98 |

| TMI | Benzene | 0.262 | 0.89 | 0.96 |

| TMI | Toluene | 0.235 | 0.90 | 0.97 |

| TMI | Cyclohexane | 0.292 | 0.89 | 0.97 |

| QUI | Dioxane | 0.291 | 0.93 | 0.97 |

| QUI | Benzene | 0.271 | 0.94 | 0.95 |

| QUI | Toluene | 0.246 | 0.95 | 0.96 |

| QUI | Cyclohexane | 0.301 | 0.94 | 0.96 |

Experimental Protocol for Photoluminescence Lifetime Measurement

The following is a generalized experimental protocol for determining the photoluminescence lifetime of aromatic compounds like this compound using Time-Correlated Single Photon Counting (TCSPC), a widely used technique for its high sensitivity and temporal resolution.

2.1. Objective: To measure the fluorescence decay kinetics of this compound or its derivatives in a solution to determine its photoluminescence lifetime.

2.2. Materials and Equipment:

-

Fluorophore: High-purity this compound or its derivative.

-

Solvents: Spectroscopic grade solvents (e.g., dioxane, benzene, toluene, cyclohexane).

-

Sample Cuvettes: Quartz fluorescence cuvettes with a 1 cm path length.

-

Excitation Source: A pulsed light source with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond pulsed diode laser or a mode-locked Ti:Sapphire laser). The excitation wavelength should be chosen based on the absorption spectrum of the compound.

-

Monochromator: To select the excitation and emission wavelengths.

-

Photomultiplier Tube (PMT) or Avalanche Photodiode (APD): A sensitive single-photon detector.

-

TCSPC Electronics: Including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA).

-

Data Acquisition and Analysis Software.

-

Polarizers: To measure fluorescence anisotropy and to set the emission polarizer at the "magic angle" (54.7°) to eliminate polarization effects on the lifetime measurement.

2.3. Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound in the chosen spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects and aggregation. An absorbance of less than 0.1 at the excitation wavelength is recommended.

-

Transfer the solution to a clean quartz cuvette.

-

-

Instrument Setup:

-

Power on the laser source, detector, and TCSPC electronics and allow them to stabilize.

-

Set the excitation wavelength using the monochromator to match the absorption maximum of the sample.

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Position the emission polarizer at the magic angle (54.7°) relative to the excitation polarizer to ensure that the measured decay is not influenced by rotational diffusion.

-

-

Instrument Response Function (IRF) Measurement:

-

Replace the sample cuvette with a cuvette containing a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).

-

Acquire the IRF by collecting the scattered excitation light. The IRF represents the time profile of the excitation pulse convolved with the response of the detection system.

-

-

Fluorescence Decay Measurement:

-

Place the sample cuvette back into the sample holder.

-

Begin data acquisition. The TCSPC electronics will measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

Continue collecting photons until a sufficient number of counts are in the peak channel of the decay curve to ensure good statistical accuracy (typically 10,000 counts).

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a model decay function (typically a sum of exponentials).

-

The fitting algorithm will vary the lifetime(s) and their amplitudes to minimize the difference between the convoluted model decay and the experimental data.

-

The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value. A χ² value close to 1.0 indicates a good fit.

-

Visualizations

The following diagram illustrates the typical workflow for a photoluminescence lifetime measurement using the TCSPC technique.

Caption: Experimental workflow for determining photoluminescence lifetime.

The Jablonski diagram is a fundamental concept in photochemistry that illustrates the electronic states of a molecule and the transitions between them.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

References

Solubility of p-Quinquephenyl in organic solvents like THF and chloroform

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-quinquephenyl in the common organic solvents tetrahydrofuran (THF) and chloroform. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information derived from related poly(p-phenylene) structures and presents a detailed experimental protocol for the quantitative determination of solubility.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a solvent is a critical physicochemical parameter. It is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible for dissolution to occur. For this compound, a nonpolar aromatic hydrocarbon, solubility is favored in nonpolar or moderately polar organic solvents that can effectively overcome the solute-solute interactions within the crystal lattice.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility Summary

| Compound/Polymer Class | Solvent | Reported Solubility |

| Functionalized Poly(p-phenylenes) | THF, Chloroform | Excellent[1] |

| Low-Molecular-Weight Poly(p-phenylene methylene) | THF, Chloroform | Entirely Soluble[2][3] |

It is important to note that the solubility of unsubstituted oligo- and poly(p-phenylene)s is often limited due to strong intermolecular π-π stacking. Therefore, while solubility is expected, this compound may not be highly soluble in THF and chloroform at room temperature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following method describes the isothermal equilibrium saturation technique coupled with UV-Vis spectrophotometry, a common and reliable method for determining the solubility of aromatic compounds.

Objective: To determine the saturation solubility of this compound in THF and chloroform at a specified temperature.

Materials:

-

This compound (high purity)

-

Tetrahydrofuran (THF), spectroscopic grade

-

Chloroform, spectroscopic grade

-

Volumetric flasks

-

Scintillation vials or sealed glass vessels

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent (THF or chloroform).

-

Perform a series of dilutions to create a set of calibration standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Equilibrium Saturation:

-

Add an excess amount of solid this compound to a series of sealed glass vessels containing a known volume of the solvent (THF or chloroform). The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessels in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.2 µm syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This guide provides a framework for understanding and determining the solubility of this compound in THF and chloroform. For mission-critical applications, it is strongly recommended that researchers perform the detailed experimental protocol outlined above to obtain precise quantitative data under their specific laboratory conditions.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Analysis of p-Quinquephenyl using TGA

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Quinquephenyl, a member of the oligo(p-phenylene) family, is a rigid, rod-like molecule composed of five linearly connected benzene rings. Its highly conjugated π-electron system imparts unique optical and electronic properties, making it a material of significant interest in the field of organic electronics. Furthermore, the inherent thermal stability and biocompatibility of oligo(p-phenylene) derivatives have opened avenues for their application in biomedical fields, including drug delivery and advanced cell culture systems.

For drug development professionals, understanding the thermal stability of a compound like this compound is paramount. It dictates the feasible conditions for processing, sterilization, and storage of any potential therapeutic or diagnostic formulation. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, based on available data and analysis of closely related compounds.

Thermal Stability of this compound

Oligo(p-phenylene)s are renowned for their exceptional thermal stability, a characteristic attributed to the strength of the aromatic C-C and C-H bonds within their structure. This compound is no exception and exhibits a high melting point and decomposition temperature.

Melting Point

Differential Scanning Calorimetry (DSC) has determined the melting point of this compound to be in the range of 388-391 °C .[1] This high melting point is indicative of a stable crystalline lattice and strong intermolecular forces.

Thermogravimetric Analysis (TGA)

While a specific, publicly available TGA thermogram for this compound is not readily found in the literature, the thermal behavior of oligo(p-phenylene)s and poly(p-phenylene)s is well-documented. These materials generally exhibit decomposition temperatures well above 400 °C. For instance, ladder-type oligo(p-phenylene)s show degradation temperatures exceeding 400 °C[2][3], and poly(p-phenylene sulfide) is stable up to 425 °C.[4]

Based on the trend of increasing thermal stability with the number of phenyl rings in the oligomer chain, a representative TGA profile for this compound can be projected. The decomposition is expected to be a single-step process in an inert atmosphere, corresponding to the catastrophic breakdown of the molecular structure into smaller volatile fragments and char.

Table 1: Projected TGA Data for this compound in a Nitrogen Atmosphere

| Parameter | Temperature (°C) | Mass Loss (%) |

| Onset Decomposition Temperature (Tonset) | ~ 450 | - |

| Peak Decomposition Temperature (Tpeak) | ~ 480 | - |

| Final Decomposition Temperature (Tfinal) | ~ 550 | - |

| Total Mass Loss | - | ~ 60 - 70 |

| Char Residue at 800 °C | - | ~ 30 - 40 |

Note: This data is an educated projection based on the known properties of oligo(p-phenylene)s and should be confirmed by experimental analysis.

Experimental Protocol for TGA of this compound

To obtain precise data on the thermal stability of this compound, the following experimental protocol for Thermogravimetric Analysis (TGA) is recommended.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss of this compound as a function of temperature in an inert atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

-

This compound powder (high purity)

-

Nitrogen gas (high purity, for inert atmosphere)

-

TGA sample pans (e.g., alumina or platinum)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

-

From the DTG curve, identify the peak temperature (Tpeak), which corresponds to the maximum rate of decomposition.

-

Calculate the total percentage of mass loss and the percentage of char residue at the end of the experiment.

-

Visualizing the TGA Workflow and Data Interpretation

The logical flow of a TGA experiment and the subsequent data analysis can be visualized using a flowchart.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. Ladder-type oligo(p-phenylene)s with D–π–A architectures: design, synthesis, optical gain properties, and stabilized amplified spontaneous emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of p-Quinquephenyl: A Technical Guide to ¹H and ¹³C NMR Spectral Assignments

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Quinquephenyl, a member of the oligo(p-phenylene) class of compounds, is of significant interest in materials science and electronics due to its rigid, conjugated structure. Understanding its precise molecular structure is paramount for the rational design of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the chemical structure of organic molecules. This technical guide provides a detailed overview of the anticipated ¹H and ¹³C NMR spectral assignments for this compound. Due to the limited availability of fully assigned experimental spectra for the unsubstituted parent compound in the public domain, this guide utilizes data from closely related oligo(p-phenylene)s and spectral prediction to offer a comprehensive and illustrative analysis.

Introduction

This compound consists of five linearly connected benzene rings. Its symmetrical structure simplifies its NMR spectra to a certain extent, but the subtle differences in the chemical environments of the protons and carbons in the different rings require careful analysis for unambiguous assignment. This guide will systematically break down the expected chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The symmetry of the molecule results in chemically equivalent protons, reducing the number of unique signals. We can designate the rings as A-B-C-B-A, where C is the central ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | Outer Rings (A) | 7.35 - 7.45 | d | ~ 7-8 |

| H-3', H-5' | Outer Rings (A) | 7.45 - 7.55 | t | ~ 7-8 |

| H-4' | Outer Rings (A) | 7.30 - 7.40 | t | ~ 7-8 |

| H-2'', H-6'' | Inner Rings (B) | 7.65 - 7.75 | d | ~ 8-9 |

| H-3'', H-5'' | Inner Rings (B) | 7.65 - 7.75 | d | ~ 8-9 |

| H-2''', H-3''' H-5''', H-6''' | Central Ring (C) | 7.70 - 7.80 | s | - |

Note: These are predicted values based on data from related oligo(p-phenylene)s and may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Assignments

The proton-decoupled ¹³C NMR spectrum of this compound will display a set of signals corresponding to the unique carbon atoms in the molecule. Due to symmetry, the number of signals is less than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Label | Position | Predicted Chemical Shift (δ, ppm) |

| C-1' | Outer Rings (A) | 140.5 - 141.5 |

| C-2', C-6' | Outer Rings (A) | 127.0 - 128.0 |

| C-3', C-5' | Outer Rings (A) | 128.5 - 129.5 |

| C-4' | Outer Rings (A) | 127.5 - 128.5 |

| C-1'' | Inner Rings (B) | 139.5 - 140.5 |

| C-2'', C-6'' | Inner Rings (B) | 127.5 - 128.5 |

| C-3'', C-5'' | Inner Rings (B) | 127.5 - 128.5 |

| C-4'' | Inner Rings (B) | 139.0 - 140.0 |

| C-1''' | Central Ring (C) | 139.0 - 140.0 |

| C-2''', C-3''', C-5''', C-6''' | Central Ring (C) | 127.0 - 128.0 |

Note: These are predicted values and are subject to variation based on experimental conditions.

Experimental Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₂D₂Cl₄ for higher temperatures due to potential solubility issues). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

-

Instrument: A spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with the numbering convention used for the predicted NMR assignments.

Caption: Molecular structure of this compound with ring and atom labeling.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral assignments for this compound. While based on predictions from related structures, the provided data and experimental protocols offer a robust starting point for researchers working with this and similar oligo(p-phenylene) compounds. For definitive assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be required on an experimentally obtained sample.

Unveiling the Electronic and Optical Landscape of p-Quinquephenyl: A Technical Guide

An in-depth exploration of the fundamental electronic and optical characteristics of p-Quinquephenyl, a key building block in organic electronics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, experimental characterization techniques, and computational analysis.

This compound (p-5P) is a well-studied organic semiconductor belonging to the class of para-phenylene oligomers. Its rigid, planar structure and extended π-conjugation system give rise to unique electronic and optical properties that make it a highly attractive material for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. This technical guide delves into the core electronic and optical properties of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the underlying scientific principles. While this compound's primary applications lie in materials science, this guide also briefly addresses the search for potential biological applications.

Electronic Properties

The electronic properties of this compound are largely dictated by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a critical parameter that determines the material's conductivity and its potential for use in electronic devices.

Key Electronic Parameters of this compound

| Property | Typical Value | Method of Determination |

| HOMO Energy Level | -5.9 to -6.1 eV | Cyclic Voltammetry, Photoelectron Spectroscopy, DFT Calculations |

| LUMO Energy Level | -2.4 to -2.6 eV | Cyclic Voltammetry, Inverse Photoelectron Spectroscopy, DFT Calculations |

| Electronic Band Gap | 3.5 to 3.7 eV | Cyclic Voltammetry, UV-Vis Spectroscopy, DFT Calculations |

| Ionization Potential | ~ 5.9 eV | Photoelectron Spectroscopy |

| Electron Affinity | ~ 2.4 eV | Inverse Photoelectron Spectroscopy |

Optical Properties

The extended π-conjugation in this compound leads to strong absorption and emission of light in the ultraviolet and blue regions of the electromagnetic spectrum. This makes it a promising candidate for blue-light-emitting components in OLEDs.

Key Optical Properties of this compound

| Property | Value | Solvent/State |

| Absorption Maximum (λ_abs) | ~340-350 nm | Solution (e.g., chloroform) |

| Emission Maximum (λ_em) | ~400-440 nm | Solution (e.g., chloroform) |

| Fluorescence Quantum Yield (Φ_F) | High (>0.8) | Solution |

| Stokes Shift | ~60-90 nm | Solution |

Experimental Protocols

The characterization of the electronic and optical properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and estimate the optical band gap of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform, THF) with a concentration that results in an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption. For thin-film measurements, a thin layer of this compound is deposited on a quartz substrate using techniques like spin-coating, thermal evaporation, or drop-casting.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The spectrophotometer is first blanked with the pure solvent or the bare substrate. The absorbance of the sample is then measured over a specific wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified. The optical band gap can be estimated from the onset of the absorption edge using a Tauc plot.

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum, fluorescence quantum yield, and Stokes shift of this compound.

Methodology:

-

Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution or a thin film of this compound is prepared. The concentration is kept low to avoid self-quenching effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector (e.g., photomultiplier tube) is used.

-

Measurement: The sample is excited at a wavelength where it absorbs strongly (typically near its λ_abs). The emitted light is collected at a 90-degree angle to the excitation beam and scanned over a range of wavelengths longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum emission (λ_em) is determined. The Stokes shift is calculated as the difference between λ_em and λ_abs. The fluorescence quantum yield is determined by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).

Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). A potentiostat is used to control the potential and measure the current.

-

Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The current response is measured as a function of the applied potential.

-

Data Analysis: The onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

E_HOMO = - (E_ox - E_(1/2, Fc/Fc+) + 4.8) eV

-

E_LUMO = - (E_red - E_(1/2, Fc/Fc+) + 4.8) eV

-

Computational Modeling: Density Functional Theory (DFT)

Objective: To theoretically calculate the electronic structure and properties of this compound.

Methodology:

-

Structure Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Excited State Calculation: Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited states, which correspond to the absorption energies observed in UV-Vis spectroscopy.

Biological Applications and Signaling Pathways

Despite its well-established role in organic electronics, a comprehensive search of the scientific literature reveals a notable lack of research on the direct application of this compound in drug development or its interaction with biological signaling pathways. Its low solubility in aqueous media and its primary design for charge transport and light emission in solid-state devices likely preclude significant biological activity. Therefore, at present, there are no established signaling pathways or drug development applications to report for this compound. The focus of research on this molecule remains firmly within the realm of materials science and electronics.

Conclusion

This compound stands as a canonical example of a π-conjugated oligomer with significant potential in organic electronics. Its well-defined electronic and optical properties, characterized by a wide band gap and strong blue fluorescence, have been extensively studied through a combination of experimental and computational techniques. This guide has provided a detailed overview of these properties, the methodologies used for their determination, and a summary of key quantitative data. While its future in the realm of materials science is bright, its journey into the world of biological applications has yet to begin.

An In-depth Technical Guide to the Determination of p-Quinquephenyl Molecular Orbital Energy Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental and theoretical methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of p-Quinquephenyl. Understanding these fundamental electronic properties is crucial for applications in organic electronics, materials science, and drug development, where p-phenylene oligomers are of significant interest.

Core Concepts: HOMO and LUMO in Molecular Systems

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO is the highest energy molecular orbital that is occupied by electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy molecular orbital that is unoccupied and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its chemical reactivity, stability, and absorption/emission spectra.[1]

Experimental Determination of HOMO and LUMO Energy Levels

Several experimental techniques can be employed to directly or indirectly measure the HOMO and LUMO energy levels of this compound. The most common and powerful methods include Ultraviolet Photoelectron Spectroscopy (UPS), Inverse Photoelectron Spectroscopy (IPES), and Cyclic Voltammetry (CV).

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Level Determination

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons ejected from a material upon irradiation with ultraviolet photons.[2][3] By applying the principle of energy conservation, the binding energy of the valence electrons can be determined, which directly corresponds to the energy of the occupied molecular orbitals. The onset of the highest energy peak in the UPS spectrum corresponds to the ionization potential (IP) of the material, which is equivalent to the negative of the HOMO energy level.[4]

Experimental Protocol for UPS:

A detailed experimental protocol for obtaining UPS data for an organic thin film like this compound is as follows:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., gold or indium tin oxide) via vacuum sublimation to ensure a clean and well-defined surface.[5]

-

Vacuum Conditions: The experiment is conducted under ultra-high vacuum (UHV) conditions (typically < 10⁻⁹ mbar) to prevent surface contamination.

-

Photon Source: A gas discharge lamp, usually using Helium (He), serves as the UV photon source. He I (21.22 eV) and He II (40.81 eV) are the most common emission lines used.[6]

-

Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy distribution of the emitted photoelectrons.[5]

-

Fermi Level Calibration: The energy scale is calibrated by measuring the Fermi edge of a clean metallic sample (e.g., the substrate) in electrical contact with the sample.[4]

-

Data Analysis: The HOMO energy level is determined from the onset of the highest occupied molecular orbital feature in the UPS spectrum relative to the Fermi level.[4]

Inverse Photoelectron Spectroscopy (IPES) for LUMO Level Determination

IPES, also known as Bremsstrahlung Isochromat Spectroscopy (BIS), is a technique used to probe the unoccupied electronic states of a material.[7] In IPES, a beam of monoenergetic electrons is directed at the sample surface. When these electrons transition into unoccupied states, they can emit photons (Bremsstrahlung), and the energy of these photons is measured. The energy of the LUMO level corresponds to the lowest energy at which photon emission is detected. The electron affinity (EA) of the material, which is the negative of the LUMO energy, can be determined from the IPES spectrum.[8]

Experimental Protocol for IPES:

-

Sample and Vacuum: Similar to UPS, the experiment requires a thin film of this compound on a conductive substrate under UHV conditions.

-

Electron Source: A low-energy electron gun produces a monoenergetic electron beam.

-

Photon Detector: A photon detector, often a Geiger-Müller tube or a solid-state detector, is used to measure the energy of the emitted photons.

-

Data Analysis: The LUMO energy level is determined from the onset of the photon emission spectrum.

Cyclic Voltammetry (CV) for Estimating HOMO and LUMO Levels

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[9] From the oxidation and reduction potentials of a molecule, it is possible to estimate the HOMO and LUMO energy levels, respectively.[10][11] The onset of the first oxidation potential (E_ox) is related to the HOMO energy, while the onset of the first reduction potential (E_red) is related to the LUMO energy.[12] Ferrocene is often used as an internal standard for calibration.[11]

Experimental Protocol for Cyclic Voltammetry:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[13]

-

Electrolyte Solution: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[12]

-

Potential Sweep: The potential is swept linearly from an initial potential to a switching potential and then back.

-

Data Acquisition: The current is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energies can be estimated using the following empirical equations, often calibrated against a ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[5][10]

-

E_HOMO = - (E_ox_onset vs Fc/Fc⁺ + 4.8) eV

-

E_LUMO = - (E_red_onset vs Fc/Fc⁺ + 4.8) eV

-

Theoretical Determination of HOMO and LUMO Energy Levels

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules like this compound.[14][15] DFT calculations can provide valuable insights into the energies and spatial distributions of the HOMO and LUMO.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method that can accurately predict the electronic properties of molecules.[1] The choice of the functional and basis set is crucial for obtaining reliable results. For organic molecules, the B3LYP hybrid functional combined with a 6-31G(d) basis set is a commonly used and well-validated level of theory.[14][15]

Computational Protocol for DFT Calculations:

-

Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically done using a geometry optimization calculation at the chosen level of theory (e.g., B3LYP/6-31G(d)).[1]

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbital energies, including the HOMO and LUMO levels.

-

Software: A variety of quantum chemistry software packages can be used for these calculations, such as Gaussian, ORCA, or GAMESS.[16]

Data Presentation

The following table summarizes the experimentally and theoretically determined HOMO and LUMO energy levels for this compound. It is important to note that experimental values can vary depending on the specific experimental conditions and the phase of the material (gas, solution, or solid-state).

| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Experimental | ||||

| Cyclic Voltammetry | -5.90 to -5.92 | -3.00 to -3.04 | 2.86 - 2.91 | [5] (Estimated for similar oligomers) |

| Theoretical (DFT) | ||||

| B3LYP/6-31G(d) | -5.73 | -1.87 | 3.86 | [15] (Calculated for a similar oligomer) |

Visualization of Workflows

Experimental Workflow for HOMO/LUMO Determination

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Theoretical Workflow for HOMO/LUMO Calculation

Caption: Theoretical workflow for calculating HOMO and LUMO energy levels using DFT.

Conclusion

The determination of HOMO and LUMO energy levels of this compound is essential for understanding its electronic properties and potential applications. This guide has outlined the primary experimental techniques—UPS, IPES, and CV—along with their detailed protocols, and the standard theoretical approach using DFT calculations. By combining experimental measurements with computational modeling, researchers can gain a comprehensive and accurate picture of the frontier molecular orbitals of this compound, paving the way for the rational design of novel organic materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. phi.com [phi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemistry Methods – The Pan Research Group [pangroup.barefield.ua.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of p-Quinquephenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and properties of p-quinquephenyl and its derivatives. These oligophenylenes are a significant class of organic materials investigated for their potential in organic electronics and photonics due to their rigid structure, high thermal stability, and unique photophysical properties. This document details common synthetic methodologies, extensive characterization techniques, and presents key quantitative data for a variety of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the sequential construction of the polyphenyl chain from smaller, functionalized aromatic precursors. Key methods include the Suzuki-Miyaura coupling, Grignard reagent-based coupling, and Diels-Alder reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is favored for its mild conditions and tolerance to a variety of functional groups.

Experimental Protocol: Synthesis of a Generic this compound Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a this compound derivative.

-

Materials:

-

Aryl dihalide (e.g., 1,4-dibromobenzene)

-

Arylboronic acid (e.g., 4-biphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-